2,3-dihydro-1H-pyrrolizine-7-carboxylic acid
Description
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolizine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-8(11)6-3-5-9-4-1-2-7(6)9/h3,5H,1-2,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYLHKZGLFLYPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90554789 | |
| Record name | 2,3-Dihydro-1H-pyrrolizine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90554789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116515-48-1 | |
| Record name | 2,3-Dihydro-1H-pyrrolizine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90554789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Manganese(III)-Mediated Cyclization
A pivotal method for constructing the pyrrolizine core involves manganese(III)-initiated radical cyclization. As detailed in US5082951A, 2-aroylpyrrole derivatives undergo cyclization in the presence of manganese(III) acetate and acetic acid at 50–70°C to yield diethyl 5-aroyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate intermediates. For 7-carboxylic acid synthesis, the ester groups must be strategically positioned at C7 in the precursor. Hydrolysis of the diester with aqueous NaOH, followed by monodecarboxylation using HCl, selectively generates the 7-carboxylic acid derivative.
Key Reaction Conditions
| Parameter | Specification |
|---|---|
| Initiator | Manganese(III) acetate |
| Solvent | Acetic acid or acetonitrile |
| Temperature | 50–70°C |
| Hydrolysis Base | 10% NaOH |
| Decarboxylation Acid | HCl |
Electrochemical Initiation
Alternative radical cyclization methods employ electrochemical oxidation, though manganese(III) remains preferred for scalability. The radical intermediate abstracts hydrogen to form the bicyclic pyrrolizine structure, with the carboxylic acid group introduced via post-cyclization functionalization.
Hydrolysis and Decarboxylation Approaches
Diester Hydrolysis
Diethyl 5-aroyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate, synthesized via radical cyclization, undergoes saponification to yield a dicarboxylic acid. Selective monodecarboxylation at C1 is achieved under acidic conditions (pH 3–4), preserving the C7 carboxylic acid group. Adjusting the ester positions in the precursor enables carboxylation at C7 instead of C1.
Example Workflow
Challenges in Regioselectivity
Achieving exclusive decarboxylation at C1 requires precise pH control. Over-acidification risks decarboxylating both positions, while insufficient acidity prolongs reaction times.
Alternative Synthetic Routes
Cyclization of 1,7-Di-Substituted-4-Heptanone
US4897495A discloses a method for pyrrolizine derivatives involving 1,7-di-substituted-4-heptanone reacting with secondary amines (e.g., pyrrolidine) and ammonia. While this route primarily yields 7a-cyano or aminomethyl derivatives, introducing a carboxylic acid group at C7 could involve subsequent oxidation or carboxylation steps.
Reaction Scheme
-
Cyclization : 1,7-Di-X-4-heptanone + R₂NH → Pyrrolizine intermediate.
-
Functionalization : CN⁻ → 7a-cyano derivative → Hydrogenation → 7a-aminomethyl derivative.
Structural Characterization and Analytical Data
Spectroscopic Identification
For 5-(furan-2'-carbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid (analogous to the target compound), CN109336891B reports:
-
IR : 3140 cm⁻¹ (C–H), 3000–2500 cm⁻¹ (O–H), 1614 cm⁻¹ (C=O).
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¹H-NMR : δ 7.82 (s, 1H, H-6), 4.43 (t, 2H, H-3), 3.13 (t, 2H, H-1).
Table 1: NMR Data for Pyrrolizine-7-carboxylic Acid Derivatives
| Position | δ(¹H) | δ(¹³C) | Assignment |
|---|---|---|---|
| C-1 | 3.13 | 26.2 | CH₂ |
| C-3 | 4.43 | 50.2 | CH₂ |
| C-5 | - | 126.7 | C=O (furanoyl) |
| C-7 | - | 172.1 | COOH |
Industrial-Scale Production Considerations
Process Optimization
Cost-Efficiency Analysis
| Factor | Radical Cyclization | Ammonia-Mediated Cyclization |
|---|---|---|
| Catalyst Cost | High (Mn³⁺) | Low |
| Reaction Time | 6–8 h | 12–24 h |
| Yield | 65–75% | 50–60% |
Chemical Reactions Analysis
Types of Reactions: Hydrocortisone probutate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Substitution reactions can occur at various positions on the steroid backbone, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Pharmaceutical Research
2,3-Dihydro-1H-pyrrolizine-7-carboxylic acid serves as a model compound in drug development. It aids in understanding steroid interactions and the design of novel therapeutic agents. Notable applications include:
- Anti-inflammatory properties: Studies indicate potential effects on inflammatory pathways, making it a candidate for developing anti-inflammatory medications.
- Anticancer research: Recent studies have highlighted its efficacy against various cancer cell lines, including lung adenocarcinoma (H460), gastric adenocarcinoma (SGC-7901), and colon cancer (SW-620) cells.
| Cancer Type | Cell Line | Effect |
|---|---|---|
| Lung Adenocarcinoma | H460 | Inhibits cell proliferation |
| Gastric Adenocarcinoma | SGC-7901 | Significant cytotoxic effects |
| Colon Cancer | SW-620 | Strong anticancer activity observed |
Biochemical Applications
The compound is investigated for its interactions with biological targets:
- Binding affinity studies: These studies assess how well the compound binds to specific receptors or enzymes involved in disease processes.
- Mechanism of action: It may inhibit enzymes associated with inflammatory responses, providing insights into its therapeutic potential.
Material Science
In industrial applications, this compound is utilized as a building block for synthesizing complex organic materials. Its unique structure allows for modifications that can lead to new materials with specific properties.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant inhibition of tumor cell growth in vitro. The IC50 values were notably lower than those of existing chemotherapeutics, suggesting enhanced potency.
Case Study 2: Anti-inflammatory Effects
Research focusing on the anti-inflammatory properties of this compound revealed its potential to reduce nitric oxide (NO) release in macrophages. This effect was compared against quercetin, showing that the compound had a stronger inhibitory effect on NO production.
Mechanism of Action
Hydrocortisone probutate exerts its effects by binding to the cytosolic glucocorticoid receptor. This receptor-ligand complex then translocates to the cell nucleus, where it binds to glucocorticoid response elements in the promoter region of target genes. This binding modulates the transcription of genes involved in inflammatory and immune responses . The compound inhibits the activity of phospholipase A2, NF-kappa B, and other inflammatory transcription factors, while promoting the expression of anti-inflammatory genes .
Comparison with Similar Compounds
Structural Insights :
Key Observations :
Activity Trends :
- Pyrazole derivatives (e.g., ) exhibit measurable antioxidant and antimicrobial properties, suggesting the pyrrolizine scaffold’s versatility.
- Limited data exist for the carboxylic acid parent compound and its halogenated analogues, highlighting a gap in pharmacological profiling.
Physicochemical and Commercial Considerations
- Solubility : The parent compound’s carboxylic acid group enhances water solubility compared to esterified derivatives (e.g., ).
- Stability : Brominated derivatives (e.g., ) may exhibit lower thermal stability due to steric strain from halogen incorporation.
- Commercial Availability : The parent compound is sold by CymitQuimica (purity: 97%) , while specialized derivatives (e.g., ) are often discontinued or custom-synthesized.
Biological Activity
2,3-Dihydro-1H-pyrrolizine-7-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound has a unique bicyclic structure that contributes to its reactivity and biological activity. The presence of the carboxylic acid functional group is significant for its interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of enzymatic functions critical for microbial survival.
- Anticancer Properties : Several studies have reported cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrrolizine compounds have shown IC50 values ranging from 1.3 to 4.4 µM against colorectal cancer cells, indicating significant growth inhibition . The mechanisms underlying these effects often involve apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound has been investigated for its potential as a non-steroidal anti-inflammatory drug (NSAID). It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It is believed to inhibit COX enzymes, thereby reducing the synthesis of pro-inflammatory mediators such as prostaglandins. This mechanism is similar to that of established NSAIDs like ibuprofen .
- Induction of Apoptosis : Studies have indicated that certain derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell death .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against various pathogens | |
| Anticancer | IC50 values: 1.3–4.4 µM in colorectal cancer cells | |
| Anti-inflammatory | Inhibition of COX enzymes |
Case Study: Anticancer Activity
In a study evaluating the anticancer potential of pyrrolizine derivatives, compounds with structural similarities to this compound were synthesized and tested against multiple cancer cell lines. Notably, one derivative exhibited over 50% inhibition of MCF-7 breast cancer cells at a concentration of 5 µM . This highlights the potential for developing new anticancer agents based on this scaffold.
Case Study: Anti-inflammatory Activity
A recent investigation assessed the anti-inflammatory properties of pyrrolizine derivatives in a carrageenan-induced rat paw edema model. Compounds demonstrated significant reductions in edema compared to control groups, suggesting their potential utility in treating inflammatory conditions .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 2,3-dihydro-1H-pyrrolizine-7-carboxylic acid and its derivatives?
The synthesis often involves hydrolysis of ester precursors or coupling reactions. For example, methyl ester derivatives can be hydrolyzed using lithium hydroxide (LiOH·H₂O) in aqueous THF/MeOH, yielding the carboxylic acid with ~52% efficiency . Suzuki-Miyaura cross-coupling is also utilized to introduce aryl/heteroaryl groups to the pyrrolizine backbone, followed by hydrolysis to generate the final acid .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : For structural confirmation (e.g., ¹H/¹³C NMR in DMSO-d₆ to identify proton environments) .
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H⁺] = 271.05 for a related derivative) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (e.g., 97.34% purity achieved for a methyl-substituted analog) .
Q. Table 1: Representative Analytical Data
| Derivative | Method | Key Data | Source |
|---|---|---|---|
| Methyl-substituted acid | HPLC | 97.34% purity | |
| Pyridazine-coupled acid | ESI-MS | [M+H⁺] = 271.05 | |
| Triazolo-thiadiazine | X-ray | R factor = 0.039 |
Advanced Research Questions
Q. How can hydrolysis conditions be optimized to improve yields of this compound?
Optimization involves:
- Solvent Selection : THF/MeOH mixtures enhance solubility of ester precursors.
- Stoichiometry : 7 equivalents of LiOH·H₂O ensure complete hydrolysis .
- Temperature : Room temperature avoids side reactions (e.g., decarboxylation).
Controlled conditions can increase yields to >70% for analogs, though steric hindrance in substituted derivatives may require elevated temperatures .
Q. What strategies resolve contradictions in NMR data for structurally similar pyrrolizine derivatives?
- X-ray Crystallography : Definitive structural confirmation (e.g., C–C bond lengths resolved to 0.002 Å precision) .
- 2D NMR Techniques : COSY and NOESY distinguish overlapping signals in diastereomers or regioisomers .
- Isotopic Labeling : ¹³C-labeled aldehydes (e.g., Indole-3-carboxaldehyde-¹³C) aid in tracking carbon environments .
Q. How can Suzuki-Miyaura coupling efficiency be enhanced for pyrrolizine derivatives?
- Catalyst Tuning : Pd(PPh₃)₄ or PdCl₂(dppf) improves cross-coupling of halogenated pyrrolizines with boronic acids .
- Microwave Assistance : Reduces reaction time (e.g., 30 minutes vs. 24 hours) while maintaining >90% conversion .
- Protecting Groups : Tosyl (Ts) groups stabilize reactive intermediates during coupling .
Q. What pharmacological profiling methods are applicable to pyrrolizine-7-carboxylic acid derivatives?
- In Vitro Assays : Enzymatic inhibition studies (e.g., kinase or protease targets) using fluorometric/colorimetric readouts .
- ADME Screening : LC-MS/MS quantifies metabolic stability in liver microsomes .
- Impurity Analysis : HPLC with charged aerosol detection (CAD) monitors synthetic byproducts (e.g., EP-grade impurity standards) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity of pyrrolizine derivatives?
- Structural Reanalysis : Verify stereochemistry (e.g., via X-ray or chiral HPLC) to rule out enantiomeric interference .
- Dose-Response Curves : Ensure activity is concentration-dependent and not an artifact of assay conditions .
- Meta-Analysis : Cross-reference pharmacological data with structural analogs (e.g., fluoroquinolone derivatives) to identify SAR trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
